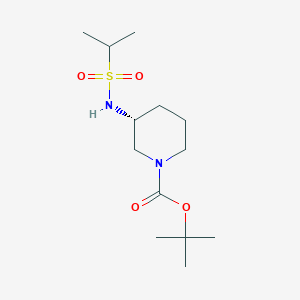

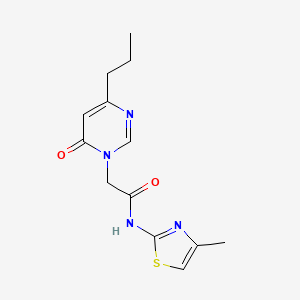

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine” appears to contain a sulfonamide group. Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .

Synthesis Analysis

The synthesis of sulfonamides can involve multiple steps and protecting groups. The sulfonamide group can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Molecular Structure Analysis

The molecular structure of sulfonamides typically includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other groups, one of which is typically a nitrogen .Chemical Reactions Analysis

Sulfonamides have a fascinating reactivity profile. They are known for their resistance to hydrolysis while being transition-state mimetics of the peptide bond .科学的研究の応用

Fluorinated Compounds Synthesis

A study by Li and Liu (2007) developed a new fluorine-containing synthon for the introduction of difluoromethylene sulfonamide or difluoromethylene groups. This method allowed for the direct introduction of difluoromethylene sulfonamide groups into organic compounds for the first time, showcasing the utility of related sulfonamido compounds in synthesizing fluorinated organic molecules, which are important in medicinal chemistry and materials science Introducing difluoromethylene sulfonamide group via nucleophilic addition of difluoromethylene anion with aromatic aldehydes.

Asymmetric Synthesis of Piperidines

Peltier and Ellman (2005) reported the first examples of conjugate additions of N-tert-butanesulfinyl metalloenamines, resulting in highly stereoselective additions and rapid conversion to 2,4,6-trisubstituted piperidines. This method highlights the relevance of tert-butyl sulfonamido derivatives in the efficient and stereoselective synthesis of complex piperidine structures, which are common frameworks in pharmaceuticals N-sulfinyl metalloenamine conjugate additions: asymmetric synthesis of piperidines.

Organocatalysis

Wang et al. (2009) described the use of a trifluoromethanesulfonamidyl derivative as a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This study demonstrates the potential of sulfonamido compounds in organocatalysis, facilitating highly selective and efficient synthesis of important organic molecules 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether as a highly efficient bifunctional organocatalyst for Michael addition of ketones and aldehydes to nitroolefins.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFNBUBXZMDBR-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)

methanone](/img/structure/B2877744.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)